dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a dihydropyridine (DHP) derivative featuring a pyrazole ring substituted with a 2-naphthyl group and phenyl moiety. Its core structure—a 1,4-dihydropyridine dicarboxylate backbone—is known for redox activity and pharmacological relevance, particularly in calcium channel modulation . The methyl ester groups at the 3,5-positions and the bulky 2-naphthyl substituent distinguish it from related compounds, influencing steric, electronic, and solubility properties.
Properties
Molecular Formula |
C30H27N3O4 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H27N3O4/c1-18-25(29(34)36-3)27(26(19(2)31-18)30(35)37-4)24-17-33(23-12-6-5-7-13-23)32-28(24)22-15-14-20-10-8-9-11-21(20)16-22/h5-17,27,31H,1-4H3 |
InChI Key |
HQSZMUDDDNWOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylate with 3-(2-naphthyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in ester groups, pyrazole substituents, and dihydropyridine modifications. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- 2-Naphthyl vs. Phenyl Substituents : The 2-naphthyl group in the target compound increases aromatic surface area, promoting stronger π-π interactions compared to phenyl or fluorophenyl groups . This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility.
- Ethyl and allyl esters offer intermediate stability .
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) exhibit redox-sensitive behavior, whereas the target compound’s naphthyl group is electron-rich, favoring charge-transfer interactions .
Biological Activity
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dihydropyridine core with various substitutions that contribute to its biological activity. The presence of the pyrazole and naphthyl moieties enhances its pharmacological profile.
Pharmacological Effects
Research indicates that derivatives of dihydropyridines and pyrazoles exhibit a wide range of biological activities. Some key pharmacological effects associated with this compound include:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. Pyrazoline derivatives are known for their effectiveness against various pathogens .
- Anti-inflammatory Properties : Compounds in this class have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Anticancer Activity : Research has demonstrated that pyrazoline derivatives can induce cytotoxicity in cancer cell lines. For instance, certain derivatives have shown selective activity against leukemia cell lines .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoline derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors (e.g., cannabinoid receptors), influencing physiological responses such as pain perception and appetite regulation .
- Oxidative Stress Reduction : Antioxidant properties have been noted in some derivatives, which can help mitigate oxidative stress-related damage in cells .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related pyrazoline compounds, it was found that certain derivatives exhibited significant cytotoxic effects on human leukemia cell lines with GI50 values ranging from 2.23 to 2.76 µM . This suggests a promising avenue for further research on this compound in cancer therapy.
Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity revealed that various pyrazoline derivatives possess substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
